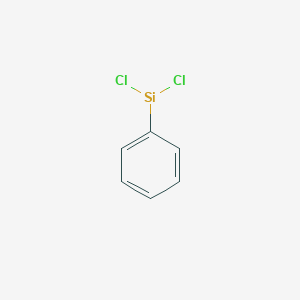

Phenyldichlorosilane

Description

Historical Context and Significance of Organosilicon Compounds in Academic Research

The academic exploration of organosilicon compounds began in the mid-19th century with the synthesis of the first Si-C bond-containing compound, tetraethylsilane, by Charles Friedel and James Crafts in 1863. richsilicone.comsbfchem.com This initial discovery paved the way for further research by scientists like Frankland, Pape, and Ladenburg, who synthesized new organosilanes and organochlorosilanes. longdom.org The early 20th century saw Frederick Stanley Kipping's extensive work solidify the importance of organosilicon chemistry, particularly his demonstration of the utility of the Grignard reaction for preparing organosilanes. longdom.org Kipping's contributions were so significant that the ACS Award for Organosilicon Chemistry is named in his honor. iust.ac.irlongdom.org

The academic significance of organosilicon chemistry lies in its fundamental contributions to understanding chemical bonding, structure, and reactivity involving silicon. researchgate.net Research in this area has explored the unique electronic and steric effects of silicon substituents, the nature of bonding in silicon compounds, and the development of new synthetic methodologies utilizing silicon reagents. longdom.orguni-regensburg.de The ability of silicon to expand its coordination sphere, forming penta- and hexa-coordinated species, has also been a key area of academic investigation, providing models for intermediates in nucleophilic substitution at silicon. uni-regensburg.deopen.ac.uk

Evolution of Phenyldichlorosilane within Organosilicon Chemistry Research

This compound's evolution within organosilicon chemistry research is closely tied to the development of synthetic methods for organochlorosilanes and the growing understanding of the reactivity of Si-H and Si-Cl bonds. Early methods for preparing organochlorosilanes often involved the reaction of silicon tetrachloride with organometallic reagents like Grignard reagents or organolithium compounds. longdom.orglkouniv.ac.in While effective, these methods could be less selective.

The advent of the direct process (Müller-Rochow process) provided a more industrially viable route to organochlorosilanes, including phenyl-substituted variants. wikipedia.orgencyclopedia.pub This process, involving the direct reaction of chlorobenzene with silicon in the presence of a copper catalyst, became a primary method for producing precursors to silicones and other organosilicon materials.

This compound, with its Si-H and two reactive Si-Cl bonds, emerged as a valuable intermediate for further functionalization and polymerization. Its reactivity in hydrosilylation reactions, where the Si-H bond adds across a carbon-carbon multiple bond, has been extensively studied and utilized in organic synthesis and polymer chemistry. google.comtandfonline.comacs.orgresearchgate.net The Si-Cl bonds offer sites for hydrolysis or reaction with other nucleophiles, allowing for the introduction of various organic groups or the formation of siloxane linkages.

Research has also explored the use of this compound in the formation of self-assembled monolayers (SAMs) on surfaces, demonstrating how the degree of chlorination on the silane headgroup influences the density and structure of the resulting monolayer. nist.govresearchgate.net

Current Research Landscape of this compound

Current research involving this compound continues to leverage its unique reactivity in various applications. Its role as a building block in the synthesis of complex organosilicon structures, including polymers and dendrimers, remains significant. unt.eduiastate.edu

Studies are ongoing in areas such as:

Hydrosilylation Reactions: Investigating new catalysts (including earth-abundant metals) and reaction conditions for the hydrosilylation of various organic substrates using this compound. tandfonline.comacs.orgresearchgate.net This includes exploring selective hydrosilylation of specific functional groups.

Surface Modification: Utilizing this compound for the functionalization of surfaces, such as glass and silica, to create modified interfaces with tailored properties. nist.govresearchgate.netsci-hub.se This has relevance in areas like microfluidics and the development of new materials. sci-hub.se

Synthesis of Specialty Organosilicon Compounds: Employing this compound as a key intermediate in the synthesis of more complex organosilicon molecules with potential applications in areas like organic electronics (OLEDs), pharmaceuticals, and cosmetics. fishersci.se

Polymer Synthesis: Incorporating this compound into the synthesis of silicon-containing polymers, such as methyl phenyl silicone resins, which possess desirable properties like thermal stability and water repellency for applications in coatings, adhesives, and sealants. google.comfactmr.com

Research also explores the fundamental chemistry of silicon-containing species at high temperatures, which is relevant to processes like flame synthesis where precursors like siloxanes and silanols (potentially derived from chlorosilanes like this compound) are involved in the formation of silicon nanoparticles. anl.gov

Conceptual Frameworks in Organosilicon Chemistry Relevant to this compound

Several key conceptual frameworks in organosilicon chemistry are particularly relevant to understanding the behavior and reactivity of this compound:

Si-C Bond Polarity and Reactivity: The partial positive charge on the silicon atom in the Si-C bond due to carbon's higher electronegativity makes the silicon center electrophilic and susceptible to nucleophilic attack. longdom.orguni-regensburg.de This explains the reactivity of the Si-Cl bonds in this compound towards nucleophiles like water or alcohols.

Hypervalency of Silicon: Silicon's ability to expand its coordination sphere beyond four, forming penta- and hexa-coordinated intermediates or adducts, plays a crucial role in nucleophilic substitution reactions at the silicon center. uni-regensburg.deopen.ac.uk This is particularly relevant to the hydrolysis and other substitution reactions of the Si-Cl bonds in this compound.

Hydrosilylation Mechanism: The mechanism of hydrosilylation, typically catalyzed by transition metals, involves the addition of the Si-H bond across a multiple bond (like C=C or C≡C). google.comacs.org Understanding this mechanism is essential for utilizing the Si-H bond in this compound for the functionalization of organic molecules.

Radical Chemistry of Silicon: The generation and reactivity of silyl radicals are increasingly explored in organic synthesis. researchgate.net While this compound contains an Si-H bond which can be a source of silyl radicals, research in this specific area related to this compound as a radical precursor is an active area of investigation.

Surface Chemistry of Organosilanes: The self-assembly of organosilanes, including this compound, on surfaces like silica involves the formation of Si-O-Si linkages through hydrolysis and condensation of the hydrolyzable groups (chlorine atoms in this case). nist.govresearchgate.net The packing density and orientation of the resulting monolayer are influenced by the structure of the silane, including the number of hydrolyzable groups.

These conceptual frameworks provide the basis for understanding the synthesis, reactivity, and applications of this compound within the broader context of organosilicon chemistry.

This compound Properties

Based on available data, some experimental properties of this compound are summarized below:

| Property | Value | Source |

| Molecular Weight | 177.10 g/mol sigmaaldrich.com, 177.11 g/mol glentham.com | PubChem sigmaaldrich.com, Glentham Life Sciences glentham.com |

| Physical Description | Colorless liquid with a pungent odor. nih.gov | CAMEO Chemicals nih.gov |

| Boiling Point | 65-66 °C/10 mmHg sigmaaldrich.com, 181°C fishersci.se | Sigma-Aldrich sigmaaldrich.com, Thermo Scientific Alfa Aesar fishersci.se |

| Density | 1.204 g/mL sigmaaldrich.com | Sigma-Aldrich sigmaaldrich.com |

| Flash Point | 48 °C (118°F) - closed cup fishersci.sesigmaaldrich.com | Sigma-Aldrich sigmaaldrich.com, Thermo Scientific Alfa Aesar fishersci.se |

| Solubility | Hydrolyzes in water. fishersci.se | Thermo Scientific Alfa Aesar fishersci.se |

Note: Some variations in reported boiling point exist depending on the pressure.

Properties

InChI |

InChI=1S/C6H5Cl2Si/c7-9(8)6-4-2-1-3-5-6/h1-5H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNAFLNBULDHNJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870896 | |

| Record name | Benzene, (dichlorosilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1631-84-1 | |

| Record name | Dichlorophenylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (dichlorosilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, (dichlorosilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorophenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dichlorophenylsilane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT7Y64S7UH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Applications of Phenyldichlorosilane in Materials Science and Engineering

Precursors for Silicon-Containing Polymeric Materials

Phenyldichlorosilane is utilized in the synthesis of various silicon-containing polymers, including polycarbosilanes and polysilanes. These polymers are significant due to their ability to be converted into ceramic materials upon pyrolysis.

Polycarbosilanes and Polysilanes as Ceramic Precursors

Polycarbosilanes and polysilanes are classes of preceramic polymers that can be transformed into silicon carbide (SiC) and other silicon-based ceramics through controlled thermal decomposition. This compound can be used as a starting material for the synthesis of polysilanes via dechlorination and condensation reactions, typically employing alkali metals like sodium or lithium epo.orgepo.org. The resulting polysilanes, which contain Si-Si bonds, can then be rearranged or functionalized to produce polycarbosilanes, characterized by Si-C backbones epo.orgepo.org.

The synthesis of polycarbosilanes from polysilanes often involves heating the polysilane at elevated temperatures (e.g., 50-600°C) in an inert atmosphere, followed by further polymerization of lower molecular weight fractions at higher temperatures (e.g., 250-500°C) epo.orgepo.org. This compound is listed as a monosilane that can be used to obtain the polysilane starting material through dechlorination and condensation epo.orgepo.org.

Synthesis of Silicon Carbide Fibers and Films

Polycarbosilanes derived from precursors like this compound are widely used in the production of silicon carbide fibers and films epo.orgepo.org. The process typically involves shaping the preceramic polymer into the desired form (fibers via melt-spinning or electrospinning, films via techniques like spin coating) and then pyrolyzing it at high temperatures (typically 800-2000°C in an inert atmosphere) to convert the polymer into SiC google.comgoogle.comclemson.edu.

For instance, silicon carbide fibers can be synthesized from polycarbosilane through melt-spinning or electrospinning, followed by curing and pyrolysis clemson.edu. Pyrolysis temperatures typically range from 1000 to 1600°C clemson.edu. Silicon carbide films can also be synthesized from polycarbosilane precursors using methods like spin coating, followed by heating researchgate.netmdpi.com.

Relationship between Polymer Microstructure and Ceramic Properties

The microstructure of the preceramic polymer significantly influences the properties of the resulting silicon carbide ceramic. The molecular architecture, cross-linking density, and presence of different functional groups within the polycarbosilane or polysilane precursor affect the ceramic yield, phase composition (e.g., formation of β-SiC), crystallinity, and the presence of secondary phases (like free carbon or silicon oxycarbides) in the final SiC material clemson.eduresearchgate.netmdpi.com.

For example, hyperbranched polycarbosilanes have been used to produce inorganic/organic hybrid materials and, through pyrolysis, inorganic solids with unusual microstructures and properties researchgate.net. The formation of two-phase amorphous ceramics, such as SiC/C and SiC/BN composites, from polymeric precursors can lead to unique microstructures and thermal/mechanical properties, which are influenced by the mixing and thermosetting of the constituent polymers researchgate.net. The uniform distribution of phases, like carbon droplets in a SiC matrix, can lead to high oxidation resistance researchgate.net. The pyrolysis temperature also plays a crucial role in the final ceramic microstructure and properties, affecting grain size and the presence of residual phases clemson.edu.

Dendritic Organosilicon Polymers

This compound and other chlorosilanes are important building blocks in the synthesis of dendritic organosilicon polymers, commonly known as carbosilane dendrimers unt.eduresearchgate.netethernet.edu.et. These highly branched macromolecules possess unique structures and properties that make them interesting for various advanced applications.

Synthesis of Dendrimers from Chlorosilanes

Dendrimers are typically synthesized through iterative, controlled reaction steps, often employing either divergent or convergent approaches unt.edu. Chlorosilanes, including this compound, serve as core molecules or branching units in the divergent synthesis of carbosilane dendrimers unt.eduresearchgate.netethernet.edu.et. In the divergent approach, synthesis begins from a polyfunctional core, and branches are extended outwards in a stepwise manner unt.edu. Each step involves the reaction of terminal functional groups to create new branching points unt.edu. Chlorosilanes provide reactive Si-Cl bonds that can be utilized in these branching reactions.

The synthesis of carbosilane dendrimers often involves reactions like the replacement of chlorines in alkylchlorosilanes by Grignard reagents or hydrosilylation reactions unt.edu. While specific examples often mention methyl- or trichlorosilanes, the principle applies to other chlorosilanes like this compound, which can introduce phenyl groups into the dendritic structure unt.eduresearchgate.net.

Electrophilic Silicon in Dendritic Polymer Synthesis

The electrophilic nature of the silicon atom in chlorosilanes is a key factor facilitating their use in dendritic polymer synthesis unt.edu. The polarized Si-Cl bond makes the silicon atom susceptible to nucleophilic attack, allowing for controlled coupling reactions that build the dendritic architecture unt.edu. Nucleophilic species can easily access the electrophilic silicon center, enabling reactions that form Si-C or Si-Si bonds, crucial for the carbosilane or polysilane dendrimer backbone unt.edutandfonline.com. This electrophilicity allows for high-yield reactions suitable for the repetitive synthesis required for dendrimer growth unt.edu.

Functionalized Polysilalkylene Siloxane Monomers

This compound can be utilized in the synthesis of functionalized polysilalkylene siloxane monomers, also known as polycarbosiloxanes. These hybrid materials combine characteristics of both silicones and organic polymers. The synthesis of these monomers often involves hydrosilylation reactions, where compounds containing Si-H bonds react with olefins or alkynes in the presence of a catalyst, such as Karstedt's catalyst sciepub.comsciepub.comresearchgate.netresearchgate.net.

While research often focuses on dimethylchlorosilane or methylphenylchlorosilane for creating modified siloxane monomers, this compound, with its Si-H bond and two reactive Si-Cl bonds, presents opportunities for synthesizing monomers with different functionalities and branching points sciepub.comresearchgate.net. These monomers can then be polymerized, typically via condensation polymerization in the presence of water, where the Si-Cl bonds are hydrolyzed to form Si-OH groups, which then condense to form Si-O-Si linkages, creating the siloxane backbone sciepub.com. The presence of the phenyl group directly attached to the silicon atom in monomers derived from this compound can influence the properties of the resulting polysilalkylene siloxane polymers, potentially affecting their thermal stability, refractive index, and compatibility with organic materials.

The synthesis of such monomers is of interest for creating polymers with properties suitable for applications as elastomers, adhesives, fluids, and resins sciepub.comsciepub.comresearchgate.net.

Surface Modification and Self-Assembled Monolayers (SAMs)

This compound is a relevant precursor for the formation of self-assembled monolayers (SAMs) on various substrates, particularly those with hydroxyl-rich surfaces like silicon dioxide (silica) nist.govresearchgate.netacs.orgresearchgate.net. SAMs are highly ordered molecular assemblies that form spontaneously on a surface, allowing for precise control over the surface's chemical and physical properties nist.govresearchgate.netmcmaster.caresearchgate.net.

Deposition of Dense Homogeneous Monolayers on Substrates

Organosilanes, including this compound, can form SAMs on oxide-containing surfaces through a process involving hydrolysis of the Si-Cl bonds and subsequent condensation with surface hydroxyl groups, as well as inter-molecule condensation to form a siloxane network nist.govresearchgate.netacs.orgresearchgate.netmcmaster.canih.gov. Studies comparing different phenylchlorosilanes (phenyltrichlorosilane, this compound, and phenylchlorosilane) have shown that the degree of chlorination influences the resulting monolayer structure nist.govacs.org. While phenyltrichlorosilane can form inhomogeneous multilayers, this compound and phenylchlorosilane tend to deposit as dense, homogeneous monolayers researchgate.netacs.orgresearchgate.net. This suggests that the presence of two hydrolyzable chlorine atoms in this compound, compared to three in the trichloro analogue, facilitates the formation of a more ordered and uniform monolayer structure on the substrate surface researchgate.netacs.org.

Influence of Chlorination Degree on SAM Formation and Properties

The number of chlorine atoms attached to the silicon center in organosilanes significantly impacts the SAM formation process and the properties of the resulting film nist.govresearchgate.netacs.org. Research indicates that organosilanes with more hydrolyzable groups (like trichlorosilanes) can lead to a higher degree of surface polymerization and potentially denser networks nist.govresearchgate.net. However, in the case of phenylchlorosilanes, the difunctional this compound and monofunctional phenylchlorosilane have been shown to form dense, homogeneous monolayers, whereas the trifunctional phenyltrichlorosilane resulted in inhomogeneous multilayers researchgate.netacs.orgresearchgate.net. This highlights that for phenyl-substituted silanes, a lower degree of chlorination (di- or mono-) is more conducive to forming well-ordered monolayers researchgate.netacs.org. The different number of Si-Cl bonds affects the extent of cross-linking within the monolayer and the kinetics of the self-assembly process mcmaster.ca.

Tuning Surface Wettability and Chemical Resistance

SAMs formed from organosilanes are effective in tailoring surface properties such as wettability and chemical resistance nist.govmcmaster.caresearchgate.netnih.gov. The nature of the organic group attached to the silicon atom dictates the surface characteristics of the SAM nist.gov. In the case of this compound, the presence of the phenyl group imparts specific surface energy characteristics to the modified substrate. By controlling the formation of the SAM, including the packing density and orientation of the phenyl groups, the wettability of the surface can be tuned nist.govresearchgate.netresearchgate.net. For instance, densely packed SAMs with exposed organic chains can lead to hydrophobic surfaces nist.gov. Furthermore, the stable siloxane network formed by the condensation of hydrolyzed this compound molecules on the surface can enhance the chemical resistance of the modified substrate nist.govacs.org. The ability to manipulate surface properties at the nanoscale through SAM formation with precursors like this compound has broad implications for applications requiring tailored surface interactions, such as in microfluidics, coatings, and biointerfaces nist.govmcmaster.caacs.org.

Applications in Advanced Functional Materials

This compound and materials derived from it find applications in the creation of advanced functional materials, leveraging the unique properties conferred by the silicon-oxygen framework and the organic substituents. fz-juelich.deiiitdm.ac.inmdpi.comidu.ac.idyale.eduresearchgate.net

Adhesives, Sealants, and Coatings

Silane-terminated polymers, often incorporating silanes like this compound, are widely used as raw materials in the formulation of adhesives, sealants, and coatings (CASE applications) google.comgoogle.comsika.comevonik.comgoogleapis.comgrolman-group.com. These materials are valued for their ability to provide strong adhesion to various substrates, their flexibility, durability, and resistance to environmental factors google.comgoogle.comsika.comevonik.comgrolman-group.com.

This compound can be incorporated into polymer systems through its reactive Si-Cl or Si-H bonds. In silane-terminated polymers, hydrolyzable groups (such as chlorine atoms from this compound) bonded to silicon atoms undergo hydrolysis upon exposure to moisture, forming reactive silanol groups (Si-OH) google.comgoogle.com. These silanol groups can then condense with each other or with reactive groups on the substrate surface, leading to the formation of a crosslinked network that provides adhesive and cohesive strength google.comgoogle.com. The phenyl group contributes to the organic nature of the polymer, influencing properties like compatibility with organic matrices and potentially affecting the refractive index and thermal stability of the final material.

Microelectronics and Electronic Materials

This compound, as a functional organosilane, plays a role in the development and manufacturing of materials used in the microelectronics and electronics industries. Organosilicon compounds, including phenyl-substituted silanes like phenylsilane and phenyltrichlorosilane, are broadly utilized in these fields, particularly in the production of semiconductors and integrated circuits dakenchem.comdakenchem.comgelest.comscribd.comxjysilicone.compageplace.dedokumen.pubfluorocarbon.co.uk. The unique properties of silicon-based materials, such as excellent electrical insulation and high-temperature resistance, make them valuable in electronic applications xjysilicone.comfluorocarbon.co.uk.

This compound and related silanes can be employed in surface modification processes, which are integral to semiconductor manufacturing brewerscience.com. Surface modification allows for tailoring the behavior of materials, including reducing roughness, adding functional groups, or changing surface energy brewerscience.com. These modifications can enhance adhesion, water repellency, and chemical resistance, properties crucial for protective coatings and interfaces in electronic devices dakenchem.combrewerscience.com. Silicones, often derived from silane precursors, are used as encapsulation materials for electronic components, shielding them from the environment xjysilicone.com. They also find applications in potting, sealing, adhesives, and coatings within the optoelectronics, electronics, and microelectronics industries xjysilicone.com.

While general applications of phenyl-substituted silanes in microelectronics are well-documented, specific detailed research findings or quantitative data solely focusing on this compound's direct application in this narrow context are less prevalent in the provided search results. However, its inclusion as a component or precursor in broader silicon-based materials used in these advanced applications is indicated scribd.comgelest.com. The development of advanced materials for the protection and enhancement of optics, displays, and other microelectronics frequently involves silicon-based compounds brewerscience.com. Carbofunctional silanes, a category that includes this compound derivatives, are used as adhesion promoters in processing plastics and modifying inorganic fillers, which is relevant to the manufacturing of electronic components and photovoltaic cells dokumen.pub.

Catalyst Development

This compound is recognized for its utility in catalyst development, particularly in the context of hydrosilylation reactions. Hydrosilylation, the process of adding silicon hydrides across carbon-carbon multiple bonds, is a fundamental reaction in silicon chemistry for synthesizing organosilicon compounds researchgate.netresearchgate.net. This compound is listed among the silicon hydrides that are effective in hydrosilylation reactions researchgate.net.

The development of efficient and selective catalysts for hydrosilylation remains an active area of research researchgate.net. Transition metal catalysts, such as those based on platinum, rhodium, and palladium, are commonly employed for these transformations researchgate.netresearchgate.net. While established catalysts like Speier's and Karstedt's catalysts have been used for decades, there is a continuous need for the improvement of catalytic systems to achieve higher selectivity, lower cost, and enhanced efficiency for the production of organosilicon materials with superior properties researchgate.net.

Analytical Methodologies in Phenyldichlorosilane Research

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of phenyldichlorosilane, providing detailed information about the hydrogen, carbon, and silicon atoms within the molecule. nih.govresearchgate.net

¹H NMR Spectroscopy: ¹H NMR provides information on the hydrogen atoms. The spectrum of this compound would typically show signals corresponding to the aromatic protons of the phenyl group and the hydrogen directly bonded to the silicon atom (Si-H). The chemical shifts, splitting patterns, and integration of these signals are characteristic of the compound. Studies on organosiloxanes, which are related to silanes, demonstrate the utility of ¹H NMR in characterizing Si-H bonds and organic substituents attached to silicon. nih.govresearchgate.net

¹³C NMR Spectroscopy: ¹³C NMR provides insights into the carbon framework of the phenyl group. Different carbon environments in the aromatic ring will give rise to distinct signals. The chemical shifts and multiplicities (in coupled spectra) help confirm the presence and substitution pattern of the phenyl ring. nih.govresearchgate.net

²⁹Si NMR Spectroscopy: ²⁹Si NMR is particularly valuable for directly analyzing the silicon atom's environment. The chemical shift of the ²⁹Si nucleus is highly sensitive to the substituents attached to the silicon. For this compound (C₆H₅SiHCl₂), the silicon atom is bonded to a phenyl group, a hydrogen atom, and two chlorine atoms. The ²⁹Si NMR spectrum would show a characteristic signal reflecting this specific environment. ²⁹Si NMR is widely used in the study of organosilicon compounds to understand the degree of substitution and connectivity around the silicon center. nih.govresearchgate.nethuji.ac.il

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies. gelest.com Key functional groups in this compound include the Si-H bond, Si-Cl bonds, and the phenyl ring (C=C stretches and C-H bends).

The IR spectrum of this compound would exhibit distinct absorption bands corresponding to these vibrations. For instance, the Si-H stretching vibration typically appears in the range of 2080-2280 cm⁻¹. gelest.com Vibrations associated with the phenyl ring would also be present in characteristic regions of the spectrum. gelest.comnist.gov The presence and positions of these bands serve as a fingerprint for the identification of this compound.

Mass Spectrometry (MS), including GC-MS

Mass spectrometry provides information about the molecular weight of this compound and its fragmentation pattern upon ionization. chemguide.co.ukwikipedia.orglcms.cz This technique is particularly useful for confirming the identity and purity of the compound.

When coupled with gas chromatography (GC-MS), it becomes a powerful tool for separating this compound from impurities and then analyzing the mass spectrum of the separated compound. sigmaaldrich.com The molecular ion peak corresponds to the molecular weight of this compound (approximately 176.09 g/mol for the main isotopologue). nih.gov Fragmentation of the molecular ion in the mass spectrometer yields characteristic fragment ions, which can provide structural information. Common fragmentation pathways for organosilanes can involve the cleavage of Si-C, Si-H, or Si-Cl bonds. researchgate.netlibretexts.org Analyzing the pattern of these fragment ions helps to confirm the structure of this compound and identify potential impurities.

Chromatographic Separation Methods

Chromatographic techniques are essential for separating this compound from reaction mixtures or for assessing its purity by separating it from impurities.

Gas Chromatography (GC)

Gas chromatography is a widely used technique for the separation and analysis of volatile and semi-volatile compounds like this compound. sigmaaldrich.com In GC, the sample is vaporized and carried by an inert gas (mobile phase) through a stationary phase contained within a column. Compounds in the mixture separate based on their differential partitioning between the mobile and stationary phases.

GC is frequently employed for the purity analysis of silanes and chlorosilanes. google.com The choice of stationary phase and operating conditions (e.g., column temperature, carrier gas flow rate) are critical for achieving good separation. gcms.cztrajanscimed.com Detectors such as Flame Ionization Detector (FID) or Thermal Conductivity Detector (TCD) are commonly used, and as mentioned earlier, coupling GC with MS (GC-MS) provides additional identification capabilities. sigmaaldrich.com

High Performance Liquid Chromatography (HPLC)

While GC is typically preferred for highly volatile silanes, High Performance Liquid Chromatography (HPLC) can also be applied, particularly for less volatile derivatives or mixtures containing components with a wider range of volatilities. sigmaaldrich.comresearchgate.netchromatographyonline.com HPLC separates compounds based on their interactions with a stationary phase as they are carried by a liquid mobile phase.

The choice of stationary phase (e.g., reversed-phase, normal-phase) and mobile phase composition are optimized to achieve separation of the target compound from other components in the mixture. sigmaaldrich.comresearchgate.net Detectors such as UV-Vis detectors (if the molecule has a chromophore, like the phenyl group in this compound) or refractive index detectors can be used. chromatographyonline.com Although less common than GC for simple chlorosilanes like this compound, HPLC can be valuable in analyzing complex mixtures or reaction products involving this compound.

Surface Analysis Techniques for Modified Substrates

The characterization of surfaces modified with silanes, such as this compound, is essential to determine the success of the modification process, the structure and uniformity of the resulting films, and the changes in surface properties. A range of surface-sensitive techniques are employed for this purpose. These techniques provide insights into the elemental composition, chemical bonding, molecular orientation, film thickness, surface energy, and crystallinity of the modified layers.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful, surface-sensitive technique used to investigate the electronic structure and molecular orientation of thin films and adsorbed species on surfaces. kit.eduuni-marburg.de It involves exciting core electrons to unoccupied molecular orbitals using tunable X-rays, typically from a synchrotron source. kit.eduuni-marburg.destanford.edu The absorption of X-rays is element-specific, allowing for the targeting of specific atoms within the modified layer, such as carbon, oxygen, or silicon. stanford.eduifnano.de

NEXAFS spectra exhibit fine structure near the absorption edge that is characteristic of the chemical bonding environment of the probed atom. stanford.eduifnano.de By analyzing the shape and position of these features, researchers can gain information about the functional groups present and the nature of the bonds formed between the silane and the substrate. stanford.edu

A key advantage of NEXAFS for analyzing silane films is its sensitivity to molecular orientation. kit.eduuni-marburg.denih.govaps.org By varying the angle of incidence of the linearly polarized X-ray beam relative to the sample surface, changes in the absorption intensity of specific spectral features (dichroism) can be observed. uni-marburg.destanford.eduaps.org This angular dependence provides detailed information about the average orientation of molecules or specific molecular moieties (like phenyl rings in this compound) on the surface. uni-marburg.destanford.edunih.govaps.org For instance, studies on aromatic silanes have utilized angle-resolved NEXAFS to determine the orientation of phenyl rings relative to the substrate surface. aps.orgnist.gov This is crucial for understanding the packing density and ordering within the silane film.

NEXAFS is particularly useful for characterizing ultra-thin films and monolayers where the signal from the modifying layer is weak compared to the substrate. uni-marburg.deifnano.de While direct studies specifically on this compound using NEXAFS were not prominently found in the search results, the technique is widely applied to characterize organosilane films and provides valuable information on their chemical state and molecular arrangement, which is directly relevant to understanding this compound-modified surfaces. nist.gov Complementary techniques like X-ray Photoelectron Spectroscopy (XPS) are often used alongside NEXAFS to provide elemental composition and chemical state information. kit.eduresearchgate.netphi.comrsc.org

Contact Angle Measurements

Contact angle measurements are a simple yet effective technique for assessing the wettability and surface energy of modified substrates. researchgate.netaip.orgmpg.debibliotekanauki.plmdpi.com When a liquid droplet is placed on a solid surface, the contact angle formed at the liquid-solid interface is determined by the balance of interfacial tensions. mdpi.com This angle is highly sensitive to the chemical composition and topography of the outermost surface layer. mdpi.com

Modification of a substrate with this compound, which introduces hydrophobic phenyl groups, typically leads to an increase in the water contact angle compared to the unmodified, often hydrophilic, substrate. aip.orgosti.govnih.govresearchgate.net A higher contact angle indicates a more hydrophobic surface, while a lower angle suggests a more hydrophilic one. bibliotekanauki.plmdpi.com

Researchers use contact angle measurements to:

Confirm the successful grafting of the silane layer. researchgate.netaip.orgosti.gov

Evaluate the uniformity and completeness of the silane coverage. Variations in contact angle across the surface can indicate heterogeneous modification.

Assess the effect of different deposition conditions (e.g., concentration, time, solvent) on the resulting surface properties. researchgate.netaip.orgmpg.deosti.gov

Study the stability of the modified layer by monitoring changes in contact angle over time or upon exposure to different environments.

Studies on various organosilanes have shown that the contact angle is influenced by factors such as the length and nature of the organic chain, the packing density of the silane molecules, and the presence of solvent molecules within the film. aip.orgmpg.deosti.gov For instance, longer alkyl chains generally lead to higher contact angles and more hydrophobic surfaces. aip.orgmpg.deosti.gov The sessile drop method is a common technique for measuring static contact angles. aip.orgmpg.deosti.gov Advancing and receding contact angles can also provide information about surface heterogeneity and roughness. nist.gov

While specific contact angle values for this compound on various substrates were not extensively detailed in the search results, the principle of using contact angle changes to characterize the hydrophobicity imparted by the phenyl group is a standard approach in silane surface modification research. nist.govresearchgate.netaip.orgmpg.debibliotekanauki.plmdpi.comosti.govnih.govresearchgate.net

An example of how contact angle measurements are used is in the characterization of organosilane films on silica substrates. High contact angles with water and low non-dispersive components of surface energy were observed for modified surfaces, similar to olefinic surfaces. aip.orgosti.gov The wetting properties of films adsorbed from solution were found to reflect the insertion of solvent between grafted molecules. aip.orgosti.gov

Here is an example of how data from contact angle measurements might be presented, based on the types of findings in the search results for similar silanes:

| Substrate Type | Silane Used | Contact Angle (Water) | Reference |

| Silica | n-alkylsilane | High (>90°) | aip.orgosti.gov |

| COC | H-terminated silane | 85° | nih.gov |

| COC | Phenyl-terminated silane | 90° | nih.gov |

| Wood fibers | Alkoxysilanes | 127.9° - 139.7° | researchgate.net |

| Glass | DCDMS | Up to 99° (rough) | mdpi.com |

Note: The specific contact angle values for this compound would depend on the substrate, deposition method, and film quality.

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a technique primarily used to determine the crystalline structure, phase composition, and crystallite size of materials. measurlabs.comcatalysis.blog While this compound itself is a molecular compound, it can be used to create modified layers on substrates, and in some cases, these layers or the underlying substrate might exhibit crystalline properties that are affected by the modification.

For thin films and surface layers, grazing incidence X-ray diffraction (GIXRD) is often employed. measurlabs.commeasurlabs.comeuropa.eu This geometry uses a small incident angle of the X-ray beam to enhance the sensitivity to the surface region, minimizing the signal from the bulk substrate. measurlabs.commeasurlabs.comeuropa.eu

In the context of this compound or related silane modifications, XRD can be used to:

Analyze the crystalline structure of the substrate before and after modification to see if the process induces any changes. researchgate.net

Investigate the formation of crystalline phases within the silane layer itself, although organosilane films are often amorphous or have limited long-range order, especially in monolayer or thin film form. mpg.demdpi.com

Assess the orientation of crystalline domains within the modified layer or the substrate near the interface. researchgate.net

Studies on organosilane films have sometimes used XRD to complement other techniques. For instance, XRD has been used to analyze the crystalline structure of hybrid thin films incorporating silanes and other materials. scirp.org While direct application of XRD to characterize the structure of this compound monolayers might be limited due to their potential amorphous nature, it can be valuable when the silane is part of a composite layer or when studying its effect on the crystallinity of the substrate or subsequent layers.

For example, XRD analysis has been used to study the morphology and stacking in films of conjugated polymers cast on hexamethyldisilazane (HMDS) treated substrates, a related silane modification. researchgate.net This indicates that while the silane layer itself might not yield strong diffraction peaks, it can influence the structure of materials deposited on top. XRD patterns can reveal the presence of crystalline peaks, indicating the degree of crystallinity and potentially the orientation of crystallites. mdpi.comresearchgate.netscirp.orgformulationbio.com

Here is an example of how XRD data might be presented, based on studies of modified surfaces:

| Sample | Key XRD Peaks (2θ) | Interpretation | Reference |

| Original Phenolic Resin | No sharp peaks | Amorphous nature | researchgate.net |

| Modified Phenolic Resin (with silane) | Sharp peaks present | Crystalline domains introduced or enhanced | researchgate.net |

| Hydroxyapatite/PVA/Gelatin film | 11.54°, 11.76° | Characteristic peaks of components, indicates crystallinity | scirp.org |

Note: The specific peaks and interpretation for this compound-modified surfaces would depend on the specific system and whether crystalline phases are present.

Q & A

Basic: What experimental protocols are recommended for synthesizing and purifying phenyldichlorosilane in academic research?

Answer:

Synthesis typically involves the reaction of phenyl Grignard reagents with silicon tetrachloride under anhydrous conditions. Post-synthesis purification often employs fractional distillation under inert atmospheres to minimize hydrolysis. Chromatographic methods, such as gas chromatography using RTX®-200 columns, are critical for verifying purity, as this compound co-elutes with structurally similar silanes (e.g., phenyltrichlorosilane) . For reproducibility, document reaction stoichiometry, temperature gradients during distillation, and baseline resolution criteria in chromatograms. Include spectral data (NMR, FTIR) cross-referenced with NIST Standard Reference Database 69 to validate structural integrity .

Basic: Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

Answer:

- NMR Spectroscopy: Use H and Si NMR to confirm the Si-Cl bond environment and phenyl group orientation. Compare chemical shifts with literature values (e.g., Si δ ≈ 15–20 ppm for dichlorosilanes).

- FTIR Spectroscopy: Identify Si-Cl stretching vibrations (~490–520 cm) and Si-C aromatic peaks (~1,430 cm).

- Mass Spectrometry: High-resolution MS (HRMS) detects molecular ion clusters (e.g., [M-Cl]) to confirm molecular weight.

- Chromatography: RTX®-200 columns separate this compound from co-synthesized byproducts like methylthis compound . Always include retention indices and internal standards in protocols .

Advanced: How can researchers assess this compound’s stability under varying experimental conditions (e.g., humidity, temperature)?

Answer:

- Humidity Studies: Conduct controlled hydrolysis experiments in humidity chambers (e.g., 30–90% RH). Monitor Si-Cl bond cleavage via in-situ FTIR and quantify HCl release via titration. Document kinetic degradation rates .

- Thermal Stability: Use thermogravimetric analysis (TGA) under nitrogen to determine decomposition onset temperatures. Pair with differential scanning calorimetry (DSC) to identify exothermic/endothermic events.

- Long-Term Storage: Store samples in amber glass under argon at –20°C. Periodically test purity via GC-MS and compare against baseline data to detect degradation .

Advanced: How should researchers resolve contradictions in published data on this compound’s reactivity or spectral properties?

Answer:

- Comparative Meta-Analysis: Systematically compare experimental conditions across studies (e.g., solvent polarity, catalyst presence). For spectral discrepancies, validate peak assignments using deuterated analogs or computational modeling (DFT) .

- Reproducibility Trials: Replicate key experiments under standardized conditions (e.g., IUPAC-recommended protocols). Publish negative results to clarify boundary conditions .

- Framework Application: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses that address mechanistic ambiguities, such as the role of trace water in hydrolysis kinetics .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, splash-resistant goggles, and flame-retardant lab coats. Use fume hoods rated for corrosive vapors .

- Spill Management: Neutralize spills with sodium bicarbonate or specialized halogen-absorbent materials. Avoid aqueous solutions to prevent exothermic HCl release .

- Ventilation: Ensure airflow rates ≥100 ft/min in fume hoods during transfers. Monitor airborne HCl using real-time gas sensors .

Advanced: What computational approaches are used to model this compound’s electronic structure and reaction pathways?

Answer:

- Density Functional Theory (DFT): Optimize molecular geometry using B3LYP/6-311G(d,p) basis sets. Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD): Simulate hydrolysis kinetics in explicit solvent models (e.g., water/THF mixtures). Track Si-Cl bond rupture timescales and solvation effects .

- Spectroscopic Predictions: Compare computed IR/Raman spectra with experimental data to validate force fields .

Advanced: How can this compound’s role in hybrid material synthesis be optimized through mechanistic studies?

Answer:

- In-Situ Monitoring: Use stopped-flow FTIR or Raman spectroscopy to capture intermediate species during sol-gel reactions. Identify rate-determining steps (e.g., silanol condensation) .

- Morphological Analysis: Pair TEM/SEM with small-angle X-ray scattering (SAXS) to correlate synthesis conditions (e.g., pH, precursor ratios) with pore structure in silica hybrids .

- Cross-Validation: Compare experimental results with ab initio surface energy calculations to refine synthetic protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.